N-(Tosyl-L-alanyl)-3-hydroxyindole
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Overview
Description
N-(Tosyl-L-alanyl)-3-hydroxyindole: is a synthetic compound known for its application in biochemical research. It is often used as a reagent for analyzing leukocytes, especially in urine . The compound has a molecular formula of C18H18N2O4S and a molecular weight of 358.42 g/mol .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways.
Pharmacokinetics
The compound is used as a reagent for analyzing leukocytes, especially in urine , suggesting that it may be excreted through the urinary system.
Result of Action
Given its use as a reagent for analyzing leukocytes , it may have effects on these cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of any compound. For N-(Tosyl-L-alanyl)-3-hydroxyindole, it is recommended to store it at -20°C and protect it from light , suggesting that temperature and light exposure may affect its stability and efficacy.
This compound, like other indole derivatives, has the potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
N-(Tosyl-L-alanyl)-3-hydroxyindole plays a significant role in biochemical reactions, particularly in the analysis of leukocytes. This compound interacts with various enzymes and proteins, facilitating the detection and quantification of leukocytes in biological samples. One of the key enzymes that this compound interacts with is chymotrypsin. Chymotrypsin is a serine protease that cleaves peptide bonds, and its interaction with this compound is crucial for the compound’s function in leukocyte analysis . The nature of this interaction involves the cleavage of the compound by chymotrypsin, leading to the release of a detectable product that can be measured to assess leukocyte levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Over extended periods, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on leukocytes can diminish over time, highlighting the importance of proper storage and handling to maintain its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tosyl-L-alanyl)-3-hydroxyindole typically involves the reaction of N-tosyl-L-alanine chloride with 3-hydroxyindole in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation, with optimizations for scale, cost, and efficiency. The compound is stored at -20°C and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-(Tosyl-L-alanyl)-3-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
N-(Tosyl-L-alanyl)-3-hydroxyindole is widely used in scientific research, particularly in:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: For analyzing leukocytes in urine samples.
Industry: Used in the production of biochemical reagents and analytical tools.
Comparison with Similar Compounds
N-Tosyl-L-alanine: Shares the tosyl and alanine moieties but lacks the indole ring.
3-Hydroxyindole: Contains the indole ring and hydroxyl group but lacks the tosyl and alanine moieties.
Uniqueness: N-(Tosyl-L-alanyl)-3-hydroxyindole is unique due to its combination of the tosyl-protected alanine and the 3-hydroxyindole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable reagent in biochemical research .
Properties
CAS No. |
101506-88-1 |
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Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(2S)-1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3/t13-/m0/s1 |
InChI Key |
CPNIGUXPHXNJFL-ZDUSSCGKSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)N2C=C(C3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Synonyms |
(S)-1-[2-[[(4-Methylphenyl)sulfonyl]amino]-1-oxopropyl]-1H-indol-3-ol; |
Origin of Product |
United States |
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